REACTION_CXSMILES
|
[C:1]1([C:10](OCC)=[O:11])([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:4][CH2:3][CH2:2]1>C1COCC1>[OH:11][CH2:10][C:1]1([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
7.17 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)(C(=O)OCC)C(=O)OCC
|
Name
|
LiAH(OtBu)3
|
Quantity
|
22.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was refluxed for 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane and ethylacetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
eluted with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |